Cbl-b-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

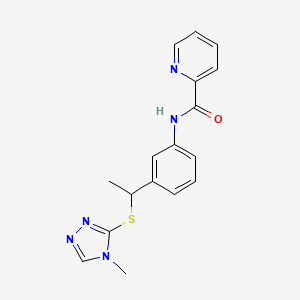

Molecular Formula |

C17H17N5OS |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C17H17N5OS/c1-12(24-17-21-19-11-22(17)2)13-6-5-7-14(10-13)20-16(23)15-8-3-4-9-18-15/h3-12H,1-2H3,(H,20,23) |

InChI Key |

BOVJKQTZTZBOBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=N2)SC3=NN=CN3C |

Origin of Product |

United States |

Foundational & Exploratory

Cbl-b-IN-5: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cbl-b-IN-5, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Cbl-b for immuno-oncology and other immunological disorders.

Introduction to Cbl-b

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating immune responses.[1][2] It functions as a negative regulator, or immune checkpoint, in various immune cells, including T cells, B cells, and NK cells.[3][4][5] By ubiquitinating key signaling proteins, Cbl-b sets the threshold for immune cell activation, thereby preventing excessive immune reactions and maintaining tolerance.[1][6]

In T lymphocytes, Cbl-b is a key mediator of the CD28 co-stimulatory pathway.[2][7] In the absence of co-stimulation, Cbl-b is active and ubiquitinates components of the T-cell receptor (TCR) signaling complex, leading to their inactivation and preventing T-cell activation.[2] This function makes Cbl-b a compelling target for cancer immunotherapy. Inhibition of Cbl-b can lower the activation threshold of T cells, enhancing their ability to recognize and eliminate tumor cells.[2]

This compound: Chemical Structure and Properties

This compound is a small molecule inhibitor of Cbl-b. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇N₅OS | [8] |

| Molecular Weight | 339.42 g/mol | [9] |

| IUPAC Name | N-(3-(1-(2-methyl-1,3,4-thiadiazol-5-yl)ethyl)phenyl)picolinamide | Inferred from SMILES |

| SMILES | O=C(NC1=CC=CC(=C1)C(SC2=NN=CN2C)C)C3=NC=CC=C3 | [8] |

| CAS Number | 2368835-59-8 | [8] |

| Appearance | Solid powder | [10] |

| Solubility | DMSO: 50 mg/mL (147.31 mM) | [9] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [9] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Cbl-b with an IC₅₀ value in the range of 3 to 10 µM.[8][9] While the precise mechanism of action for this compound has not been explicitly detailed in publicly available literature, it is expected to function similarly to other well-characterized Cbl-b inhibitors like C7683 and NX-1607.[11][12][13][14]

These inhibitors act as "molecular glues," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker-helix region of Cbl-b.[11][15] This binding event locks the Cbl-b protein in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity.[11][12][16] By inhibiting Cbl-b, these molecules prevent the ubiquitination of downstream signaling proteins, thereby lowering the threshold for T-cell activation.[2][14]

The following diagram illustrates the proposed signaling pathway affected by Cbl-b inhibitors.

Experimental Protocols

In Vitro Cbl-b Ubiquitination Assay (TR-FRET)

This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.

Workflow Diagram:

Methodology:

-

Reconstitute all enzymatic components (E1, E2, Cbl-b) and reagents in the appropriate assay buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well assay plate, add the this compound dilutions or DMSO as a vehicle control.

-

Initiate the ubiquitination reaction by adding a mixture of E1, E2, biotinylated-ubiquitin, GST-Cbl-b, and ATP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect ubiquitination by adding TR-FRET detection reagents (e.g., terbium-labeled anti-GST antibody and streptavidin-labeled acceptor).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal using a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Methodology:

-

Culture cells (e.g., Jurkat T cells) to the desired density.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or other quantitative protein detection methods.

-

Plot the amount of soluble Cbl-b as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

T-Cell Activation Assay

This assay measures the effect of Cbl-b inhibition on T-cell activation, typically by quantifying the production of Interleukin-2 (IL-2).

Methodology:

-

Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).

-

Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody.

-

Add serial dilutions of this compound to the wells.

-

Optionally, add a sub-optimal concentration of anti-CD28 antibody to assess co-stimulation-independent activation.

-

Incubate the cells for 48-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using an ELISA kit.

-

Analyze the dose-dependent effect of this compound on IL-2 production.

Conclusion

This compound is a valuable research tool for studying the role of Cbl-b in immune regulation. As a potent inhibitor, it holds promise for the development of novel immunotherapies. The experimental protocols outlined in this guide, adapted from the study of analogous compounds, provide a framework for the further characterization of this compound and the exploration of its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.

References

- 1. drughunter.com [drughunter.com]

- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nurixtx.com [nurixtx.com]

- 4. promega.com [promega.com]

- 5. rcsb.org [rcsb.org]

- 6. uniprot.org [uniprot.org]

- 7. molbiolcell.org [molbiolcell.org]

- 8. This compound - Immunomart [immunomart.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. C7683 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

Cbl-b-IN-5: A Technical Guide to a Cbl-b E3 Ligase Inhibitor for Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cbl-b as a Key Regulator of Immune Activation

The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, is a critical intracellular checkpoint that establishes the activation threshold of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By ubiquitinating specific signaling proteins, Cbl-b negatively regulates the T cell receptor (TCR) and CD28 co-stimulatory pathways, thereby maintaining immune homeostasis and preventing excessive immune responses.[3][4] Genetic inactivation of Cbl-b in preclinical models has been shown to lower the threshold for T cell activation, leading to enhanced anti-tumor immunity and tumor rejection.[1][5] This has positioned Cbl-b as a promising therapeutic target for cancer immunotherapy, with the goal of developing small molecule inhibitors to unleash the full potential of the immune system against malignancies.[6][7]

This technical guide provides an in-depth overview of Cbl-b-IN-5, a small molecule inhibitor of Cbl-b, and the broader context of Cbl-b inhibition for researchers in immunology and drug discovery.

This compound: A Potent Inhibitor of Cbl-b E3 Ligase Activity

This compound is a small molecule compound identified as a potent inhibitor of the Cbl-b E3 ubiquitin ligase.[8][9][10] It serves as a valuable research tool for studying the therapeutic potential of Cbl-b inhibition in cancer and other diseases where modulation of the immune system is desirable.[8][11]

Mechanism of Action of Cbl-b Inhibitors

While the specific binding mode of this compound is not extensively detailed in publicly available literature, potent Cbl-b inhibitors, such as the clinical candidate NX-1607 and its analogue C7683, function as an "intramolecular glue."[12] These inhibitors bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b, locking the protein in an inactive conformation.[12] This allosteric inhibition prevents the conformational changes required for Cbl-b's E3 ligase activity, thereby blocking the ubiquitination of its downstream targets.[12]

dot

Caption: Mechanism of Cbl-b Inhibition.

Quantitative Data for Cbl-b Inhibitors

The following table summarizes the reported in vitro potency of this compound and provides a comparative landscape with other known Cbl-b inhibitors.

| Compound | Assay Type | Target | IC50 | EC50 | Kd | Reference |

| This compound | Biochemical | Cbl-b | 3 - 10 µM | - | - | [8][9][10][11] |

| Ageliferins | Biochemical | Cbl-b | 18 - 35 µM | - | - | [13] |

| Agelasines W-Y | Biochemical | Cbl-b | 57 - 72 µM | - | - | [13] |

| NX-519 | Biochemical & Cellular | Cbl-b | Potent (specific value not disclosed) | - | - | [14] |

| NRX-2 | E2-Ub Binding Assay | Cbl-b | 12 µM | - | - | [15] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant. Note that assay conditions can vary between studies, affecting direct comparability.

Key Experimental Methodologies

Evaluating the efficacy of Cbl-b inhibitors like this compound involves a series of biochemical, cellular, and in vivo assays.

Biochemical Assays for Cbl-b Activity

1. Cbl-b Autoubiquitination Assay: This assay measures the ability of Cbl-b to ubiquitinate itself, a proxy for its E3 ligase activity.[16]

-

Principle: Recombinant Cbl-b is incubated with E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2d2), ATP, and biotinylated ubiquitin.[17] The extent of Cbl-b autoubiquitination is quantified.

-

Detection Method: A common method is an ELISA-based format where plates are coated with a ubiquitin-binding domain (UBA) to capture polyubiquitinated Cbl-b.[17] The captured biotinylated ubiquitin chains are then detected using streptavidin-HRP.[17] Alternatively, homogenous assays like the Lumit™ Immunoassay can be used, which measure the interaction between tagged Cbl-b (e.g., GST-Cbl-b) and biotinylated ubiquitin.[16]

-

Protocol Outline:

-

Prepare a reaction mixture containing E1, E2, ATP, biotinylated ubiquitin, and the Cbl-b inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant Cbl-b.

-

Incubate at 37°C to allow for the ubiquitination reaction.

-

Stop the reaction and detect the level of Cbl-b autoubiquitination using an appropriate method (e.g., ELISA, Lumit™).

-

Calculate the IC50 value of the inhibitor.

-

2. Surface Plasmon Resonance (SPR): SPR is used to measure the direct binding affinity and kinetics of an inhibitor to Cbl-b.[2][15]

-

Principle: Recombinant Cbl-b is immobilized on a sensor chip. The inhibitor is flowed over the chip at various concentrations, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Data Output: Provides association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Cellular Assays for Immune Cell Activation

1. T Cell Activation and Cytokine Production: These assays determine the effect of Cbl-b inhibition on T cell function.

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or isolated T cells, or Jurkat T cells.[2][18]

-

Stimulation: T cells are typically stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway.

-

Readouts:

-

Cytokine Secretion: Measurement of IL-2 or IFN-γ levels in the culture supernatant by ELISA or other immunoassays.[18]

-

Proliferation: T cell proliferation can be assessed using assays such as CFSE or BrdU incorporation.

-

Activation Markers: Expression of cell surface activation markers (e.g., CD69, CD25) is quantified by flow cytometry.

-

-

Protocol Outline:

-

Culture PBMCs or T cells in the presence of varying concentrations of the Cbl-b inhibitor.

-

Stimulate the cells with anti-CD3/CD28 antibodies.

-

After an appropriate incubation period (e.g., 24-72 hours), collect the supernatant for cytokine analysis and harvest the cells for proliferation or activation marker analysis.

-

2. NK Cell Functional Assays: These assays evaluate the impact of Cbl-b inhibitors on NK cell effector functions.

-

Principle: Cbl-b inhibition is expected to enhance NK cell-mediated killing of target tumor cells.[19]

-

Readouts:

-

Cytotoxicity: Co-culture of NK cells with target tumor cells (e.g., K562) and measurement of target cell lysis.

-

Degranulation: Measurement of CD107a expression on the NK cell surface by flow cytometry as a marker of degranulation.

-

Cytokine Production: Quantification of IFN-γ and Granzyme B release.[19]

-

dot

Caption: Experimental Workflow for Cbl-b Inhibitor Evaluation.

In Vivo Models

Syngeneic Mouse Tumor Models: These models are essential for evaluating the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.

-

Models: Commonly used models include the CT26 colon carcinoma and 4T1 breast cancer models.[1][14][18]

-

Administration: The Cbl-b inhibitor is typically administered orally.[18]

-

Endpoints:

-

Tumor Growth Inhibition: Regular measurement of tumor volume.

-

Survival Analysis: Monitoring the overall survival of the tumor-bearing mice.

-

Pharmacodynamic Markers: Analysis of immune cell infiltration and cytokine levels in the tumor microenvironment.[18]

-

Combination Studies: Evaluation of the inhibitor's efficacy in combination with other immunotherapies, such as anti-PD-1 antibodies.[7][18]

-

Cbl-b Signaling in T Cell Activation

Cbl-b plays a pivotal role in negatively regulating T cell activation. The diagram below illustrates the key signaling events modulated by Cbl-b.

dot

Caption: Cbl-b Negative Regulation of T Cell Signaling.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the Cbl-b E3 ligase and for exploring its potential as a therapeutic target. The inhibition of Cbl-b represents a promising strategy in immuno-oncology to enhance the body's natural anti-tumor immune responses. This guide provides a foundational understanding of this compound, the methodologies for its evaluation, and the underlying signaling pathways, serving as a resource for researchers dedicated to advancing novel cancer immunotherapies.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oicr.on.ca [oicr.on.ca]

- 6. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound|Cas# 2368835-59-8 [glpbio.cn]

- 9. This compound - Immunomart [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. nurixtx.com [nurixtx.com]

- 16. promega.com [promega.com]

- 17. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

Cbl-b-IN-5's Role in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the E3 ubiquitin ligase Cbl-b and the therapeutic potential of its inhibition in the context of immunology, with a focus on the inhibitor Cbl-b-IN-5 and other relevant small molecules. Cbl-b has emerged as a critical negative regulator of immune cell activation, making it a promising target for enhancing anti-tumor immunity and treating various immune-related disorders.[1][2]

Core Concepts: Cbl-b Function and Mechanism of Action

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of immune cells, particularly T cells and NK cells.[2][3][4] It functions as a master regulator by targeting key signaling proteins for ubiquitination, which can lead to their degradation or altered function, thereby dampening the immune response.[2][3] This negative regulatory role is crucial for maintaining immune homeostasis and preventing autoimmunity.[1][4]

Cbl-b is a downstream regulator of both the CD28 and CTLA-4 signaling pathways, which are critical for T cell co-stimulation and inhibition, respectively.[5][6] By inhibiting Cbl-b, the brake on T cell activation can be released, leading to a more robust anti-tumor immune response.[5][7] Genetic knockout models of Cbl-b have demonstrated increased cytotoxic T cell activity and tumor regression, highlighting its therapeutic potential.[5][7]

The development of small molecule inhibitors targeting Cbl-b, a protein once considered "undruggable," has been made possible through advances in pharmaceutical screening and computational biology.[5] These inhibitors, such as this compound and others like NX-1607, aim to restore and enhance the immune system's ability to recognize and eliminate cancer cells.[1][8]

Quantitative Data on Cbl-b Inhibitors

The following table summarizes key quantitative data for Cbl-b inhibitors based on available preclinical data. This allows for a comparative analysis of their potency and activity.

| Compound | Target | Assay Type | IC50 / Kd | Cell-Based Activity | Reference |

| NRX-8 | Cbl-b | Binding Assay | Kd = 20 nM | Increases T cell activation in response to TCR stimulation at low nanomolar concentrations. | [8] |

| NX-1607 | Cbl-b | Ubiquitination Assay | IC50 = 5 nM | Demonstrates significant single-agent tumor growth inhibition in murine models. | [8][9] |

| HotSpot Cbl-b Inhibitor | Cbl-b | Allosteric Inhibition | Not specified | Enhances NK cell activation, proliferation, and cytotoxic activity against K562 cells. | [10] |

| Genentech Compounds | Cbl-b | HTRF Ubiquitination Assay | IC50 values ranging from 5 nM to 450 nM | Not specified | [9] |

Signaling Pathways Modulated by Cbl-b

Cbl-b exerts its regulatory function by intervening in critical immune signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Cbl-b acts as a negative regulator of T-cell activation by targeting several key components of the TCR signaling cascade. Inhibition of Cbl-b leads to enhanced T-cell effector functions.

Cbl-b also plays a role in regulating the activation of Natural Killer (NK) cells. Inhibition of Cbl-b can lower the activation threshold of NK cells, enhancing their anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Cbl-b inhibitors.

This assay is used to quantify the E3 ligase activity of Cbl-b and the potency of its inhibitors.

Objective: To measure the ability of a compound to inhibit Cbl-b-mediated ubiquitination.

Materials:

-

Recombinant human Cbl-b protein

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5b)

-

Biotinylated ubiquitin

-

ATP

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)

-

Test compound (e.g., this compound)

-

HTRF detection reagents (e.g., Streptavidin-Europium cryptate and anti-GST-d2)

-

384-well low-volume microplates

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the recombinant Cbl-b protein to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to occur.

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents and incubate at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the IC50 value of the test compound by plotting the HTRF signal against the compound concentration.

This cell-based assay assesses the functional consequence of Cbl-b inhibition on T-cell activation.

Objective: To measure the effect of a Cbl-b inhibitor on cytokine production (e.g., IL-2, IFN-γ) by activated T cells.

Materials:

-

Primary human or mouse T cells

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound)

-

ELISA or CBA (Cytometric Bead Array) kit for cytokine detection

-

96-well cell culture plates

Procedure:

-

Isolate primary T cells from peripheral blood or spleen.

-

Plate the T cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add the test compound at various concentrations.

-

Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

-

Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of the compound on cytokine production.

References

- 1. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 2. E3 ubiquitin ligase Casitas B lineage lymphoma‐b and its potential therapeutic implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Targeting Cbl-b in cancer immunotherapy | Semantic Scholar [semanticscholar.org]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]

- 9. imtm.cz [imtm.cz]

- 10. hotspotthera.com [hotspotthera.com]

The Impact of Cbl-b-IN-5 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint that governs the activation threshold of both innate and adaptive immune cells.[1][2] Within the tumor microenvironment (TME), Cbl-b plays a pivotal role in promoting immune tolerance, thereby enabling tumor evasion from immune surveillance.[2] Cbl-b-IN-5 is a potent small molecule inhibitor of Cbl-b designed to reverse this immunosuppressive state and unleash a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key immune cell populations within the TME, and detailed experimental protocols for its characterization.

Mechanism of Action of Cbl-b and its Inhibition by this compound

Cbl-b functions as a negative regulator of immune cell activation, particularly in T lymphocytes and Natural Killer (NK) cells.[3][4] It exerts its inhibitory effects by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, targeting them for degradation or altering their function.[5][6] This ubiquitination dampens the signaling cascades required for full immune cell activation, proliferation, and effector function.[4]

Key substrates of Cbl-b include proteins involved in the proximal TCR signaling complex, such as Zap-70, SLP-76, and Vav1, as well as the p85 subunit of PI3K, which is crucial for CD28 co-stimulation.[7][8] By targeting these molecules, Cbl-b effectively raises the threshold for T-cell activation, enforcing a state of anergy or exhaustion in the absence of strong co-stimulatory signals, a common feature of the TME.[4][9]

This compound, by inhibiting the E3 ligase activity of Cbl-b, prevents the ubiquitination of these key signaling molecules. This leads to a sustained and amplified activation signal upon antigen recognition by T cells, effectively lowering the threshold for their activation.[3] The inhibition of Cbl-b promotes T-cell proliferation, enhances the production of pro-inflammatory cytokines, and augments the cytotoxic activity of both T cells and NK cells against tumor cells.[2][10]

Data Presentation: In Vitro Efficacy of Cbl-b Inhibitors

The following tables summarize the available quantitative data for this compound and a structurally related potent Cbl-b inhibitor, Cbl-b-IN-1. This data provides a benchmark for the biochemical and cellular activity of these compounds.

Table 1: Biochemical Potency of Cbl-b Inhibitors

| Compound | Target | IC50 |

| This compound | Cbl-b | 3 - 10 µM |

| Cbl-b-IN-1 | Cbl-b | < 100 nM |

Table 2: Cellular Activity of Cbl-b-IN-1 in T-Cells

| Assay | Cell Type | Concentration Range | Observed Effect |

| Cytokine Secretion | Primary T-Cells | 0.1 - 5 µM | Promotion of IL-2, IFN-γ, and TNF-α secretion |

| T-Cell Activation | Primary T-Cells | 0.1 - 5 µM | Enhanced T-cell activation |

| TCR Signaling | T-Cells | 5 µM | Enhanced phosphorylation of PLCγ1 and ZAP70 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for evaluating Cbl-b inhibitors.

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

Caption: A representative experimental workflow for the characterization of this compound.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to characterize the effects of this compound. These protocols are based on established methods for evaluating Cbl-b inhibitors and should be adapted as necessary.

In Vitro Cbl-b Ubiquitination Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cbl-b E3 ligase activity.

Materials:

-

Recombinant human Cbl-b protein

-

E1 activating enzyme (UBE1)

-

E2 conjugating enzyme (e.g., UbcH5b)

-

Biotinylated ubiquitin

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-ubiquitin antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

In each well of a microplate, add the assay components in the following order: assay buffer, E1 enzyme, E2 enzyme, biotinylated ubiquitin, and the this compound dilution (or DMSO for control).

-

Initiate the reaction by adding recombinant Cbl-b protein to each well.

-

Start the ubiquitination reaction by adding ATP.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated ubiquitin chains to bind.

-

Wash the plate multiple times with wash buffer to remove unbound components.

-

Add HRP-conjugated anti-ubiquitin antibody and incubate.

-

Wash the plate again to remove unbound antibody.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To assess the effect of this compound on T-cell activation and the secretion of key cytokines.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

This compound dissolved in DMSO

-

Cell proliferation dye (e.g., CFSE)

-

ELISA kits for IL-2, IFN-γ, and TNF-α

-

96-well cell culture plates

-

Flow cytometer

-

Plate reader

Procedure:

-

Isolate PBMCs or CD8+ T-cells from whole blood or spleen.

-

If measuring proliferation, label the cells with a cell proliferation dye according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody. For co-stimulation, add soluble anti-CD28 antibody to the culture medium.

-

Seed the T-cells in the coated plate at a desired density.

-

Add serial dilutions of this compound (or DMSO for control) to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

-

For Proliferation Analysis:

-

Harvest the cells and analyze by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.

-

-

For Cytokine Analysis:

-

Collect the culture supernatant.

-

Perform ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.

-

Read the absorbance using a plate reader and calculate the cytokine concentrations.

-

Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

Materials for animal handling and euthanasia

Procedure:

-

Inject a suspension of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

-

Excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.

Western Blot Analysis of T-Cell Signaling

Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins in the TCR pathway.

Materials:

-

Isolated T-cells

-

Anti-CD3 and anti-CD28 antibodies

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against phospho-Zap-70, total Zap-70, phospho-PLCγ1, total PLCγ1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture T-cells and treat with this compound or DMSO for a specified time.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound represents a promising therapeutic agent for cancer immunotherapy by targeting a key intracellular checkpoint and reversing the immunosuppressive tumor microenvironment. Its ability to enhance the activity of both T-cells and NK cells provides a multi-pronged approach to anti-tumor immunity. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other inhibitors of this critical immune regulator. Further in vivo studies are warranted to fully elucidate the impact of this compound on the complex interplay of immune cells within the tumor microenvironment and to translate these promising preclinical findings into effective clinical therapies.

References

- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hotspotthera.com [hotspotthera.com]

- 3. nurixtx.com [nurixtx.com]

- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. researchgate.net [researchgate.net]

Cbl-b-IN-5: A Technical Guide for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a crucial intracellular immune checkpoint protein that functions as an E3 ubiquitin ligase.[1] It plays a pivotal role in negatively regulating the activation of key immune cells, including T cells and Natural Killer (NK) cells, thereby establishing a threshold for immune responses.[2][3][4] In the tumor microenvironment, Cbl-b activity can contribute to immune suppression, allowing cancer cells to evade immune surveillance.[5][6] Consequently, the inhibition of Cbl-b has emerged as a promising therapeutic strategy in cancer immunotherapy to unleash the full potential of the anti-tumor immune response.[5] This document provides a technical overview of Cbl-b-IN-5, a small molecule inhibitor of Cbl-b, for researchers in cancer immunotherapy.

This compound: A Potent Inhibitor

This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase.[7] While detailed studies on this compound are emerging, its primary mechanism of action is the disruption of Cbl-b's ability to ubiquitinate its target proteins, thereby enhancing immune cell effector functions.

Quantitative Data

The following table summarizes the available quantitative data for this compound and provides representative data from other well-characterized Cbl-b inhibitors to illustrate expected potency and efficacy.

| Parameter | This compound | Representative Cbl-b Inhibitor (Example) | Description |

| IC50 | 3 - 10 µM[7] | 5 - 450 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce Cbl-b enzymatic activity by 50%.[8] |

| NK Cell Cytotoxicity Enhancement | Data not available | Increased killing of tumor cells | The ability of the inhibitor to boost the cytotoxic activity of NK cells against cancer cells. |

| T-Cell Activation (IFN-γ production) | Data not available | Increased IFN-γ secretion | The enhancement of T-cell activation, often measured by the production of key cytokines like Interferon-gamma. |

Signaling Pathways Modulated by Cbl-b Inhibition

Inhibition of Cbl-b by molecules like this compound is expected to impact several key signaling pathways within T cells and NK cells, leading to enhanced anti-tumor immunity.

Cbl-b Signaling Pathway in T-Cells

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules downstream of the TCR. This compound inhibits this process, leading to enhanced T-cell activation.

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy of Cbl-b inhibitors like this compound are provided below. These are representative protocols and may require optimization.

In Vitro Cbl-b Ubiquitination Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the E3 ligase activity of Cbl-b.

Workflow Diagram:

Caption: Workflow for an in vitro Cbl-b ubiquitination assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5B), human Cbl-b, ubiquitin, and a substrate protein (e.g., Syk).[9]

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

-

Initiation: Initiate the ubiquitination reaction by adding ATP.[9]

-

Incubation: Incubate the reaction at 30°C for 30 minutes.[9]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Resolve the proteins by SDS-PAGE and transfer to a membrane for Western blotting. Probe with antibodies against the substrate or ubiquitin to detect the extent of ubiquitination.

NK Cell-Mediated Cytotoxicity Assay

This cell-based assay evaluates the ability of a Cbl-b inhibitor to enhance the killing of cancer cells by NK cells.

Workflow Diagram:

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Cbl-b-IN-5: A Novel Activator of Natural Killer Cell Anti-Tumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular checkpoint protein, acting as an E3 ubiquitin ligase that negatively regulates the activation of various immune cells, including Natural Killer (NK) cells.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for immune cell activation, thereby preventing excessive inflammatory responses and maintaining immune homeostasis.[3] However, within the tumor microenvironment, this regulatory function can be co-opted by cancer cells to suppress anti-tumor immunity. The inhibition of Cbl-b has emerged as a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells against malignant targets. This document provides a comprehensive technical overview of the impact of Cbl-b inhibition, using the exemplary molecule Cbl-b-IN-5 (represented by the well-characterized inhibitor HOT-A), on NK cell activation, effector functions, and underlying signaling pathways.

The Role of Cbl-b in NK Cell Regulation

NK cells are innate lymphoid cells that play a pivotal role in the early defense against viral infections and cancer.[4] Their activation is tightly controlled by a balance of signals from activating and inhibitory receptors. Cbl-b functions as a key negative regulator in this process. Upon NK cell activation through cytokines (such as IL-2 and IL-15) or engagement of activating receptors, the expression of Cbl-b is significantly upregulated, establishing a negative feedback loop to temper the immune response.[4][5][6]

The primary mechanism of Cbl-b-mediated inhibition in NK cells involves the ubiquitination and subsequent proteasomal degradation of critical signaling intermediates.[7] One of the key targets of Cbl-b is the Linker for Activation of T cells (LAT), an essential adaptor protein downstream of activating receptors.[8][9] By promoting LAT degradation, Cbl-b effectively dampens the signaling cascade required for NK cell cytotoxicity and cytokine production.[7][8] Furthermore, Cbl-b is implicated in the regulation of TAM (Tyro3, Axl, Mer) family receptor tyrosine kinases, which are also negative regulators of NK cell function.[2][8]

Impact of this compound on NK Cell Effector Functions

Inhibition of Cbl-b with small molecules like this compound (HOT-A) has been shown to significantly enhance the anti-tumor functions of NK cells. This enhancement is multifaceted, encompassing increased cytotoxicity, cytokine secretion, and proliferation.

Enhanced Cytotoxicity

Treatment with a Cbl-b inhibitor dose-dependently promotes the cytotoxic activity of primary human NK cells against various tumor target cell lines, including K562 and Raji cells.[1][10]

Table 1: Effect of Cbl-b Inhibitor (HOT-A) on NK Cell-Mediated Cytotoxicity against K562 Target Cells

| Effector:Target (E:T) Ratio | Cbl-b Inhibitor (HOT-A) Concentration | % Cytotoxicity (7-AAD+) |

| 0.5:1 | 10 nM | Increased |

| 1:1 | 10 nM | Increased |

| 2:1 | 10 nM | Increased |

| 4:1 | 10 nM | Increased |

| 0.5:1 | 100 nM | Further Increased |

| 1:1 | 100 nM | Further Increased |

| 2:1 | 100 nM | Further Increased |

| 4:1 | 100 nM | Further Increased |

| 0.5:1 | 1 µM | Maximally Increased |

| 1:1 | 1 µM | Maximally Increased |

| 2:1 | 1 µM | Maximally Increased |

| 4:1 | 1 µM | Maximally Increased |

| Data is a qualitative summary based on dose-dependent increases mentioned in the literature.[7] |

Increased Cytokine and Effector Molecule Production

Cbl-b inhibition leads to a significant increase in the production and secretion of key anti-tumor cytokines and effector molecules by NK cells, including Interferon-gamma (IFN-γ) and Granzyme B.[7][11] This effect is observed upon stimulation with various cytokines and through activating receptors.

Table 2: Impact of Cbl-b Inhibitor (HOT-A) on Cytokine and Effector Molecule Secretion by Activated NK Cells

| Stimulation Condition | Cbl-b Inhibitor (HOT-A) Concentration | IFN-γ Secretion | Granzyme B Secretion |

| IL-15 (10 ng/ml) | 1 µM | Enhanced | Enhanced |

| anti-NKp30 + IL-15 | 1 µM | Enhanced | Enhanced |

| anti-NKG2D + IL-15 | 1 µM | Enhanced | Enhanced |

| IL-12 (10 ng/ml) + IL-18 (10 ng/ml) | 1 µM | Enhanced | Enhanced |

| Data is a qualitative summary based on observed enhancements in the literature.[10] |

Promotion of NK Cell Proliferation and Activation Markers

In the presence of cytokines such as IL-15, Cbl-b inhibition enhances the proliferation of human NK cells.[10] Furthermore, treatment with a Cbl-b inhibitor leads to the upregulation of activation markers like CD69 and the degranulation marker CD107a on the surface of NK cells.[10]

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in the Cbl-b-mediated ubiquitination pathway. By inhibiting the E3 ligase activity of Cbl-b, the inhibitor prevents the degradation of key signaling molecules, leading to sustained downstream signaling and enhanced NK cell activation.

Caption: Cbl-b signaling pathway in NK cells and the point of intervention for this compound.

Experimental Protocols

In Vitro NK Cell Cytotoxicity Assay

This protocol describes a flow cytometry-based method to assess the cytotoxicity of NK cells against a target tumor cell line.

Materials:

-

Primary human NK cells (effector cells)

-

K562 tumor cells (target cells)

-

This compound (or vehicle control, e.g., DMSO)

-

Complete RPMI-1640 medium

-

Cell Trace Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE)

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Target Cell Labeling:

-

Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free medium.

-

Add CTV or CFSE to a final concentration of 1 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete medium.

-

Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.

-

-

Effector Cell Preparation:

-

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

-

Pre-treat NK cells with desired concentrations of this compound or vehicle control for 1 hour at 37°C.

-

-

Co-culture:

-

Plate 100 µL of labeled K562 target cells (1 x 10^4 cells) into the wells of a 96-well plate.

-

Add 100 µL of pre-treated NK effector cells at various Effector:Target (E:T) ratios (e.g., 4:1, 2:1, 1:1, 0.5:1).

-

Include control wells: target cells only (spontaneous death) and target cells with a lysis agent (maximum death).

-

Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Analysis:

-

Following incubation, add 7-AAD or PI to each well.

-

Acquire events on a flow cytometer.

-

Gate on the target cell population (CTV or CFSE positive).

-

Determine the percentage of dead target cells (7-AAD or PI positive).

-

Calculate specific lysis using the formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100

-

Caption: Experimental workflow for assessing NK cell cytotoxicity.

Cytokine Production Assay

Materials:

-

Primary human NK cells

-

This compound (or vehicle control)

-

Stimulating agents (e.g., IL-12 and IL-18, or plate-bound anti-NKG2D)

-

Complete RPMI-1640 medium

-

96-well flat-bottom plate

-

ELISA kit for IFN-γ or Granzyme B

-

Plate reader

Procedure:

-

Cell Plating and Treatment:

-

Plate primary human NK cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add this compound or vehicle control at desired concentrations.

-

-

Stimulation:

-

Add stimulating agents (e.g., IL-12 at 10 ng/mL and IL-18 at 10 ng/mL).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

-

ELISA:

-

Perform an ELISA for IFN-γ or Granzyme B on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.

-

Conclusion and Future Directions

The inhibition of Cbl-b presents a compelling strategy to augment the anti-tumor activity of NK cells. By blocking this negative regulatory pathway, this compound can restore and enhance the cytotoxic potential, cytokine production, and proliferative capacity of NK cells, even within the immunosuppressive tumor microenvironment. The data strongly support the continued investigation of Cbl-b inhibitors as monotherapies or in combination with other immunotherapeutic modalities, such as checkpoint inhibitors or CAR-NK cell therapies, to improve outcomes for cancer patients. Further research should focus on the in vivo efficacy and safety profile of this compound and the identification of predictive biomarkers to guide its clinical application.

References

- 1. hotspotthera.com [hotspotthera.com]

- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 5. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Function of Cbl-b-IN-5 in Regulating Immune Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates the activation of multiple immune cell subsets, including T cells and Natural Killer (NK) cells. As an E3 ubiquitin ligase, Cbl-b marks key signaling proteins for degradation, thereby setting a high threshold for immune cell activation. Pharmacological inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity, particularly in patients who are resistant to existing checkpoint inhibitors. This technical guide provides an in-depth overview of the function and preclinical evaluation of Cbl-b-IN-5, a small molecule inhibitor of Cbl-b, in the context of immune checkpoint regulation. Due to the limited publicly available data specifically for this compound, this guide incorporates representative data and methodologies from other well-characterized Cbl-b inhibitors to provide a comprehensive framework for its evaluation.

Introduction to Cbl-b as an Immune Checkpoint

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity by acting as a negative regulator of immune cell activation.[1][2][3][4] In T lymphocytes, Cbl-b is a key gatekeeper that integrates signals from the T cell receptor (TCR) and co-stimulatory molecules like CD28.[5][6] In the absence of strong co-stimulation, Cbl-b ubiquitinates and targets for degradation several key downstream signaling proteins, including Vav1, PLCγ1, and the p85 subunit of PI3K, thereby preventing full T cell activation and promoting a state of anergy or tolerance.[7][8]

Genetic knockout of Cbl-b in mice results in hyperactive T cells that can reject tumors without the need for co-stimulation.[9][10] This observation has spurred the development of small molecule inhibitors targeting Cbl-b as a novel cancer immunotherapy strategy. By inhibiting Cbl-b, these agents aim to lower the activation threshold of tumor-infiltrating lymphocytes and enhance their ability to recognize and eliminate cancer cells.

This compound: A Small Molecule Inhibitor of Cbl-b

This compound is a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase.[6][7][9][11] While detailed preclinical data for this specific compound are limited in the public domain, its fundamental mechanism of action is to block the enzymatic activity of Cbl-b, thereby preventing the ubiquitination and subsequent degradation of its target proteins.

Biochemical Potency

The inhibitory activity of this compound has been characterized in biochemical assays.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical Assay | Cbl-b | 3-10 µM | [6][9][11] |

| Representative Inhibitor (e.g., NTX-801) | Biochemical and Cellular Assays | Cbl-b | < 5 nM | |

| Representative Inhibitor (Unnamed) | in vitro Cbl-b/E2-ubiquitin assay | Cbl-b | single-digit nM | [12] |

Signaling Pathways Regulated by Cbl-b Inhibition

Inhibition of Cbl-b by molecules like this compound is expected to potentiate signaling downstream of the T cell receptor, effectively lowering the requirement for co-stimulation and leading to enhanced T cell activation.

Experimental Protocols for Evaluating Cbl-b Inhibitors

A battery of in vitro and in vivo assays is required to characterize the activity of Cbl-b inhibitors.

Biochemical Assays

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Cbl-b.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Reagents: Recombinant human Cbl-b, ubiquitin-conjugating enzyme (E2) such as UBE2D2, ubiquitin-activating enzyme (E1), biotinylated ubiquitin, ATP, and a substrate for Cbl-b (e.g., a phosphopeptide derived from a known Cbl-b substrate). TR-FRET donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., Streptavidin-labeled fluorophore).

-

Procedure:

-

The Cbl-b ubiquitination reaction is assembled in a microplate with all components except ATP.

-

This compound or a vehicle control is added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at 37°C.

-

The reaction is stopped, and TR-FRET reagents are added.

-

The TR-FRET signal is measured, which is proportional to the extent of substrate ubiquitination.

-

-

Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.

Cellular Assays

Objective: To assess the effect of Cbl-b inhibition on immune cell function.

Method: T Cell Activation Assay

-

Cell Source: Primary human or mouse T cells, or a T cell line such as Jurkat cells.

-

Procedure:

-

T cells are cultured in the presence of varying concentrations of this compound or vehicle.

-

Cells are stimulated with anti-CD3 antibodies alone (suboptimal stimulation) or with anti-CD3 and anti-CD28 antibodies (optimal stimulation).

-

After a defined incubation period (e.g., 24-72 hours), supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

-

T cell proliferation can be assessed by assays such as CFSE dilution or incorporation of tritiated thymidine.

-

-

Expected Outcome: Cbl-b inhibition is expected to enhance cytokine production and proliferation, particularly under suboptimal stimulation conditions.

In Vivo Assays

Objective: To evaluate the anti-tumor efficacy of the Cbl-b inhibitor in a relevant animal model.

Method: Syngeneic Mouse Tumor Model

-

Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma).

-

Treatment: Once tumors are established, mice are treated with this compound (administered orally or via another appropriate route), a vehicle control, and potentially a positive control such as an anti-PD-1 antibody.

-

Endpoints:

-

Tumor growth is monitored over time.

-

Animal survival is recorded.

-

At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the activation status and composition of immune cell infiltrates.

-

-

Expected Outcome: Treatment with an effective Cbl-b inhibitor is expected to inhibit tumor growth and improve survival.[13][12][14] This is often associated with an increase in activated CD8+ T cells and NK cells within the tumor microenvironment.

Quantitative Preclinical Data for Representative Cbl-b Inhibitors

The following tables summarize preclinical data for well-characterized Cbl-b inhibitors, which can serve as a benchmark for the evaluation of this compound.

In Vitro Cellular Activity

| Compound | Cell Type | Assay | Endpoint | Activity | Reference |

| NX-1607 | Human T cells | T cell activation | IL-2 & IFN-γ secretion | Enhanced secretion with anti-CD3 stimulation | [14] |

| NTX-801 | Human T cells | T cell activation | Cytokine production | Enhanced | [13] |

| Unnamed Inhibitor | Human PBMCs | T cell activation | IL-2 & IFN-γ secretion | Increased secretion | [12] |

| Unnamed Inhibitor | Human NK cells | Cytotoxicity | Killing of target cells | Increased | [15] |

In Vivo Anti-Tumor Efficacy

| Compound | Tumor Model | Dosing | Outcome | Reference |

| NX-1607 | CT26, MC38, 4T1 | 30 mg/kg, PO QD | Significant tumor growth inhibition | [14] |

| NTX-801 | CT-26 | Repeated dosing | Dose-dependent anti-tumor activity | [1] |

| Unnamed Inhibitor | CT26 | Oral administration | Tumor growth inhibition | [12] |

Conclusion

This compound, as a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase, holds promise as a novel immuno-oncology agent. By targeting an intracellular immune checkpoint, it has the potential to overcome resistance to existing therapies and broaden the scope of patients who can benefit from immunotherapy. The technical framework presented in this guide, including key signaling pathways, experimental protocols, and representative preclinical data, provides a robust foundation for the continued investigation and development of this compound and other molecules in this class. Further studies are warranted to fully elucidate the preclinical and clinical profile of this compound.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. oicr.on.ca [oicr.on.ca]

- 3. nimbustx.com [nimbustx.com]

- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound|Cas# 2368835-59-8 [glpbio.cn]

- 8. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. nimbustx.com [nimbustx.com]

- 14. nurixtx.com [nurixtx.com]

- 15. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cbl-b-IN-5: In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for characterizing the activity of Cbl-b-IN-5, a known inhibitor of the E3 ubiquitin ligase Cbl-b. The following protocols are intended as a guide and may require optimization for specific experimental conditions.

Introduction to Cbl-b and this compound

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2] It functions as a negative regulator, or immune checkpoint, in various immune cells, including T cells and Natural Killer (NK) cells, by targeting signaling proteins for ubiquitination and subsequent degradation.[2][3] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy, as it can lower the activation threshold of T cells and enhance anti-tumor immunity.[1][3]

This compound is a small molecule inhibitor of Cbl-b.[4][5][6][7] Understanding its mechanism and potency is crucial for its development as a potential therapeutic agent. The following protocols describe key in vitro assays to characterize the biochemical and cellular activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and other representative Cbl-b inhibitors is summarized in the table below. This data is essential for comparing the potency of different compounds and for designing subsequent experiments.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical | Cbl-b | 3-10 µM | [4][5][6][7] |

| Ageliferins | Biochemical | Cbl-b | 18-35 µM | [8] |

| Agelasines W-Y | Biochemical | Cbl-b | 57-72 µM | [8] |

Signaling Pathway of Cbl-b in T-Cell Activation

Cbl-b is a crucial gatekeeper in T-cell activation. The following diagram illustrates the central role of Cbl-b in the T-cell receptor (TCR) signaling pathway and how its inhibition by this compound can lead to enhanced T-cell activation.

Caption: Cbl-b negatively regulates TCR signaling. This compound inhibits Cbl-b, leading to enhanced T-cell activation and IL-2 production.

Experimental Protocols

Biochemical Cbl-b Auto-ubiquitination Assay

This assay biochemically validates the direct inhibitory effect of this compound on the E3 ligase activity of Cbl-b.

Workflow Diagram:

Caption: Workflow for the Cbl-b auto-ubiquitination assay.

Methodology:

-

Plate Coating: Coat a 96-well plate overnight at 4°C with the polyubiquitin-binding domain of Cbl-b (UBA) at a concentration of 10 µg/mL.[9]

-

Reaction Mixture Preparation: In a separate tube, prepare a reaction mixture containing:

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO-only control.

-

Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 100 µM.[9]

-

Incubation: Transfer the reaction mixture to the UBA-coated plate and incubate for 60 minutes at 37°C.

-

Quenching: Stop the reaction by adding zinc to a final concentration of 2.4 mM.[9] Incubate at room temperature overnight.

-

Detection:

-

Wash the plate three times with Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Add streptavidin-conjugated horseradish peroxidase (HRP) to detect the captured biotinylated ubiquitin chains.

-

Wash the plate three times with TBST.

-

Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.

-

-

Data Analysis: Calculate the IC50 value of this compound by plotting the signal against the inhibitor concentration.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

SPR is a biophysical technique to measure the binding affinity and kinetics of this compound to Cbl-b.

Workflow Diagram:

Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.

Methodology:

-

Chip Preparation: Activate a sensor chip (e.g., CM5) according to the manufacturer's instructions.

-

Immobilization: Immobilize recombinant Cbl-b onto the sensor chip surface.

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.

-

Record the sensorgrams, which show the change in response units over time.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

T-Cell Activation and Cytokine Release Assay

This cell-based assay evaluates the functional effect of this compound on primary T-cell activation.

Workflow Diagram:

Caption: Workflow for T-cell activation and cytokine release assay.

Methodology:

-

T-Cell Isolation: Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic-activated cell sorting).

-

Cell Plating: Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals.

-

Inhibitor Treatment: Add this compound at various concentrations to the T-cell cultures. Include a DMSO-only control.

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

Cytokine Analysis: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

-

Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the EC50 value.

NK Cell Cytotoxicity Assay

This assay assesses the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against cancer cells.[10][11]

Workflow Diagram:

Caption: Workflow for the NK cell cytotoxicity assay.

Methodology:

-

Cell Preparation:

-

Isolate primary NK cells from PBMCs.

-

Culture a suitable cancer target cell line (e.g., K562).

-

-

Target Cell Labeling: Label the target cancer cells with a fluorescent dye such as Calcein-AM or CFSE according to the manufacturer's protocol.

-

Co-culture:

-

Plate the labeled target cells in a 96-well plate.

-

Add the isolated NK cells at different effector-to-target (E:T) ratios.

-

Add this compound at various concentrations. Include a DMSO-only control.

-

-

Incubation: Incubate the co-culture for 4 to 6 hours at 37°C.

-

Lysis Measurement:

-

Fluorescence Release: If using Calcein-AM, measure the fluorescence released into the supernatant from lysed target cells.

-

Flow Cytometry: If using CFSE, stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry to quantify the percentage of dead (CFSE-positive, viability dye-positive) target cells.

-

-

Data Analysis: Calculate the percentage of specific lysis and determine the effect of this compound on NK cell cytotoxicity.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. oicr.on.ca [oicr.on.ca]

- 4. This compound|Cas# 2368835-59-8 [glpbio.cn]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cbl-b-IN-5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b-IN-5 is a potent small molecule inhibitor of the Casitas B-lineage lymphoma b (Cbl-b) E3 ubiquitin ligase. Cbl-b is a critical intracellular immune checkpoint that negatively regulates the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By inhibiting Cbl-b, this compound effectively lowers the activation threshold of these immune cells, leading to enhanced anti-tumor responses.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on immune cell activation, proliferation, and cytotoxic function.

Mechanism of Action

Cbl-b acts as an E3 ubiquitin ligase, targeting key signaling proteins downstream of the T cell receptor (TCR) and other activating receptors for ubiquitination and subsequent degradation.[1][4] This process dampens the signaling cascade required for full immune cell activation. This compound functions by locking the Cbl-b protein in an inactive conformation, thereby preventing it from ubiquitinating its target proteins.[4][5] This inhibition leads to the sustained activation of signaling pathways, such as the MAPK/ERK pathway, resulting in enhanced T cell and NK cell proliferation, cytokine production, and cytotoxicity against target cells.[4][6]

Cbl-b Signaling Pathway

Caption: Cbl-b signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

| Parameter | Value | Cell Type(s) | Reference(s) |

| This compound IC₅₀ | 3-10 µM | Biochemical Assay | [MedchemExpress, TargetMol] |

| NX-1607 IC₅₀ | Low nanomolar | HTRF Assay | [4] |

| Effective Concentration (T Cell Activation) | 0.1 - 5 µM | Primary Human T Cells, Jurkat T Cells | [MedchemExpress] |

| Effective Concentration (NK Cell Cytotoxicity) | 100 nM - 10 µM | Primary Human NK Cells | [7] |

| Incubation Time (Cytokine Release) | 16 - 48 hours | Primary Human T Cells | [MedchemExpress] |

| Incubation Time (Cytotoxicity Assay) | 4 - 6 hours | Primary Human NK Cells | [7][8] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 1 mg of this compound (MW: 339.42 g/mol ) in 294.6 µL of DMSO. Sonication may be required to fully dissolve the compound.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

General Experimental Workflow

Caption: A general workflow for in vitro experiments using this compound.

T Cell Activation and Proliferation Assay

This protocol is designed to assess the effect of this compound on T cell activation and proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

This compound stock solution

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well flat-bottom plates

-

Flow cytometer

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

-

Cell Preparation: Isolate PBMCs or CD3+ T cells from healthy donor blood. If using a proliferation dye, label the cells according to the manufacturer's protocol. Resuspend the cells in complete RPMI-1640 medium.

-

Cell Seeding: Seed the cells in the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well.

-

Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). Prepare serial dilutions of this compound in complete medium and add to the wells. Include a DMSO vehicle control. A typical concentration range to test is 0.1 µM to 10 µM.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

-

Analysis:

-

Proliferation: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.

-

Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers such as CD69 and CD25 and analyze by flow cytometry.[4]

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.

-

NK Cell Cytotoxicity Assay

This protocol measures the ability of this compound to enhance the cytotoxic activity of NK cells against tumor target cells.

Materials:

-

Isolated human NK cells

-

Target tumor cell line (e.g., K562, A549)[9]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

Cytotoxicity detection reagent (e.g., Calcein-AM, 7-AAD, or a lactate dehydrogenase (LDH) release assay kit)

-

96-well U-bottom plates

-

Fluorometer, spectrophotometer, or flow cytometer

Protocol:

-

Effector Cell Preparation: Isolate NK cells from PBMCs. Pre-treat the NK cells with various concentrations of this compound (e.g., 100 nM to 10 µM) and a DMSO vehicle control for 1-24 hours.[7][8]

-

Target Cell Preparation: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM or CFSE) if using a flow cytometry-based assay.

-

Co-culture: Co-culture the pre-treated NK cells (effector cells) with the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.[7]

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO₂ incubator.[7][8]

-

Analysis:

-

Flow Cytometry: If using fluorescently labeled target cells, add a viability dye like 7-AAD or propidium iodide and analyze the percentage of dead target cells by flow cytometry.

-

LDH Release Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol.

-